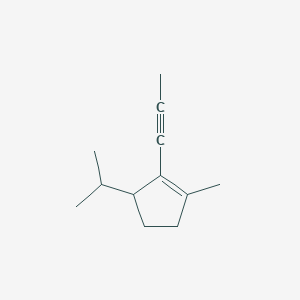
Cyclopentene, 1-methyl-3-(1-methylethyl)-2-(1-propynyl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentene, 1-methyl-3-(1-methylethyl)-2-(1-propynyl)-(9CI) is an organic compound with the molecular formula C12H18 It is a cyclopentene derivative characterized by the presence of isopropyl, methyl, and propynyl substituents on the cyclopentene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentene, 1-methyl-3-(1-methylethyl)-2-(1-propynyl)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-2-(1-propynyl)cyclopentene with isopropyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO), at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of Cyclopentene, 1-methyl-3-(1-methylethyl)-2-(1-propynyl)-(9CI) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced purification techniques, such as distillation and chromatography, are employed to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopentene, 1-methyl-3-(1-methylethyl)-2-(1-propynyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the triple bond in the propynyl group to a double or single bond.
Substitution: Nucleophilic substitution reactions can occur at the isopropyl or methyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a strong base (e.g., sodium hydride).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclopentene, 1-methyl-3-(1-methylethyl)-2-(1-propynyl)-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of Cyclopentene, 1-methyl-3-(1-methylethyl)-2-(1-propynyl)-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. For example, its interaction with certain enzymes may inhibit their function, leading to therapeutic effects in disease treatment.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentene, 3-isopropyl-1-methyl-: A closely related compound with similar structural features but lacking the propynyl group.
Cyclopentane, 1-methyl-3-(2-methyl-1-propenyl)-: Another similar compound with a different substitution pattern on the cyclopentane ring.
Uniqueness
Cyclopentene, 1-methyl-3-(1-methylethyl)-2-(1-propynyl)-(9CI) is unique due to the presence of the propynyl group, which imparts distinct chemical reactivity and potential applications. This structural feature differentiates it from other cyclopentene derivatives and contributes to its versatility in various research fields.
Eigenschaften
CAS-Nummer |
126133-03-7 |
|---|---|
Molekularformel |
C12H18 |
Molekulargewicht |
162.27 g/mol |
IUPAC-Name |
1-methyl-3-propan-2-yl-2-prop-1-ynylcyclopentene |
InChI |
InChI=1S/C12H18/c1-5-6-12-10(4)7-8-11(12)9(2)3/h9,11H,7-8H2,1-4H3 |
InChI-Schlüssel |
HOIKNFYPVOJFKK-UHFFFAOYSA-N |
SMILES |
CC#CC1=C(CCC1C(C)C)C |
Kanonische SMILES |
CC#CC1=C(CCC1C(C)C)C |
Synonyme |
Cyclopentene, 1-methyl-3-(1-methylethyl)-2-(1-propynyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















